![molecular formula C15H14N2 B14620644 Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- CAS No. 60080-03-7](/img/structure/B14620644.png)
Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- is a nitrogen-containing heterocyclic compound. It is part of the pyrrolo[1,2-a]pyrimidine family, which is known for its diverse biological and pharmacological properties. These compounds are often used in drug design due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- typically involves the condensation of 2-amino-3-cyanopyrroles with acetylacetone. The reaction conditions, such as the choice of solvent and temperature, significantly affect the yield. For instance, conducting the reaction in dioxane, pyridine, or acetic acid at 100-120°C can yield different amounts of the product . High yields (up to 94%) are obtained when the reaction is carried out in excess acetylacetone at 140°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using continuous flow reactors and automated synthesis systems to scale up the production.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are common.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolo[1,2-a]pyrimidines .
Scientific Research Applications
Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for designing biologically active molecules.
Medicine: This compound is investigated for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- involves its interaction with various molecular targets. It can inhibit enzymes such as dihydrofolate reductase, thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . This makes it a potential candidate for anticancer and antiviral therapies.
Comparison with Similar Compounds
- Pyrrolo[2,3-d]pyrimidine
- Pyrrolo[3,2-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
Comparison: Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .
Properties
CAS No. |
60080-03-7 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C15H14N2/c1-11-8-12(2)17-10-14(9-15(17)16-11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
FSZPQHXMGLVHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=CN12)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


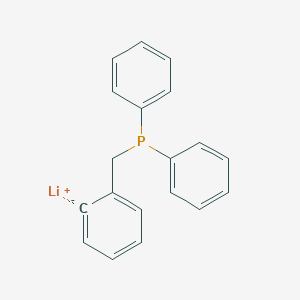
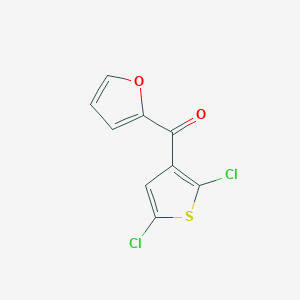
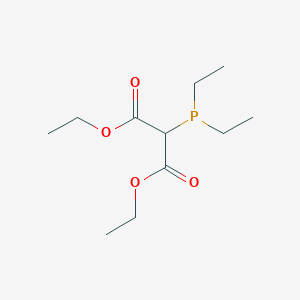
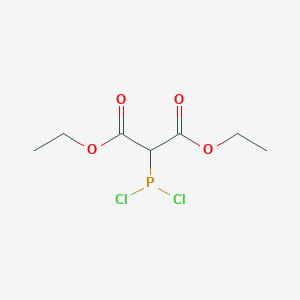
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)
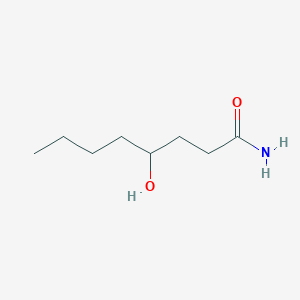
![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)

![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)
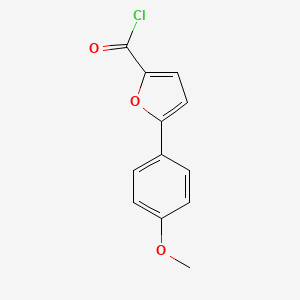
![1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14620620.png)
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)


